molecular formula C5H11NO5 B12722770 Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt CAS No. 63449-56-9

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt

Cat. No.: B12722770
CAS No.: 63449-56-9
M. Wt: 165.14 g/mol
InChI Key: PCGSSWWXZCEXJY-UHFFFAOYSA-N
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Description

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is a chemical compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of an acetic acid moiety linked to a carboxymethoxy group, with a 1-methyl ester and an ammonium salt. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is conducted in a series of reactors to achieve high yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Hydrolysis: Acetic acid and methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carboxylic acids.

    Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.

Mechanism of Action

The mechanism of action of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing hydrolysis to release acetic acid and methanol. The released acetic acid can then participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (carboxymethoxy)-, ethyl ester, ammonium salt
  • Acetic acid, (carboxymethoxy)-, propyl ester, ammonium salt
  • Acetic acid, (carboxymethoxy)-, butyl ester, ammonium salt

Uniqueness

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is unique due to its specific ester and ammonium salt configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

63449-56-9

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

azanium;2-(2-methoxy-2-oxoethoxy)acetate

InChI

InChI=1S/C5H8O5.H3N/c1-9-5(8)3-10-2-4(6)7;/h2-3H2,1H3,(H,6,7);1H3

InChI Key

PCGSSWWXZCEXJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC(=O)[O-].[NH4+]

Origin of Product

United States

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